molecular formula C8H7ClO3 B1456575 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone CAS No. 39878-43-8

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone

Cat. No.: B1456575
CAS No.: 39878-43-8
M. Wt: 186.59 g/mol
InChI Key: ASZDQGFVJIMRRQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H7ClO3. It is known for its role as a reactant in the preparation of various derivatives, including anti-fungal triazolylacetophenone derivatives . This compound is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone typically involves the chlorination of 1-(3,5-dihydroxyphenyl)ethanone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include various substituted phenyl ethanones and their derivatives.

Scientific Research Applications

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and hydroxyl groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, in the development of anti-fungal agents, the compound may inhibit fungal enzymes, disrupting their metabolic processes .

Comparison with Similar Compounds

2-Chloro-1-(3,5-dihydroxyphenyl)ethanone can be compared with similar compounds such as 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. While both compounds have similar structures, the position of the hydroxyl groups on the phenyl ring differs, leading to variations in their chemical reactivity and biological activity . The unique arrangement of functional groups in this compound makes it particularly effective in certain synthetic and biological applications.

Similar compounds include:

Properties

IUPAC Name

2-chloro-1-(3,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZDQGFVJIMRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720524
Record name 2-Chloro-1-(3,5-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39878-43-8
Record name 2-Chloro-1-(3,5-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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